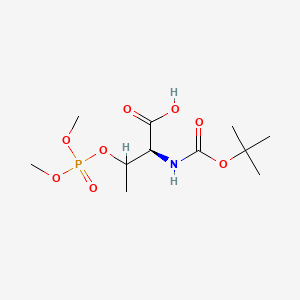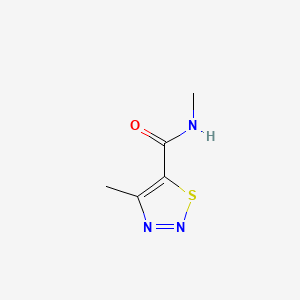
(2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate is a complex organic compound with a unique structure that combines elements of carbamates and isocyanates
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate typically involves the reaction of (2-oxo-1,2-diphenylethyl) carbamate with 3-isocyanato-4-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the successful synthesis of this compound.
化学反応の分析
Types of Reactions
(2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the isocyanate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
Chemistry
In chemistry, (2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its reactive isocyanate group can form covalent bonds with amino acids, making it useful for probing protein structures and functions.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. Research is ongoing to explore its efficacy in drug delivery systems and as a precursor for pharmaceuticals.
Industry
Industrially, this compound can be used in the production of polymers and coatings. Its ability to form stable bonds with various substrates makes it valuable in the development of durable materials.
作用機序
The mechanism of action of (2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows it to modify proteins and other biomolecules, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (2-oxo-1,2-diphenylethyl) N-(4-isocyanato-3-methylphenyl)carbamate
- (2-oxo-1,2-diphenylethyl) N-(3-isocyanato-5-methylphenyl)carbamate
- (2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-ethylphenyl)carbamate
Uniqueness
What sets (2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate apart from similar compounds is its specific substitution pattern on the phenyl ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it particularly useful in certain applications where other similar compounds may not be as effective.
特性
CAS番号 |
163073-29-8 |
|---|---|
分子式 |
C23H18N2O4 |
分子量 |
386.407 |
IUPAC名 |
(2-oxo-1,2-diphenylethyl) N-(3-isocyanato-4-methylphenyl)carbamate |
InChI |
InChI=1S/C23H18N2O4/c1-16-12-13-19(14-20(16)24-15-26)25-23(28)29-22(18-10-6-3-7-11-18)21(27)17-8-4-2-5-9-17/h2-14,22H,1H3,(H,25,28) |
InChIキー |
AMCUHXMAPBFVRU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)N=C=O |
同義語 |
α-[(3-Isocyanato-4-methylphenyl)carbamoyloxy]deoxybenzoin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazol-8-amine](/img/structure/B573884.png)

![N-[4-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-1-phenylpiperazin-2-yl]acetamide](/img/structure/B573889.png)


